This compound falls under the category of heterocyclic organic compounds due to the presence of both pyrimidine and guanidine moieties. It is commonly sourced from chemical suppliers, including Avantor and Matrix Scientific, which provide it for research and development purposes in various scientific fields .
The synthesis of N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can be achieved through several methods, with microwave-assisted synthesis being a prominent technique. This method has been shown to enhance reaction efficiency and yield compared to traditional heating methods.
The molecular structure of N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine features:
N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine can participate in various chemical reactions typical for guanidine derivatives:
These reactions are crucial for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine primarily revolves around its interaction with biological targets such as enzymes or receptors involved in disease pathways. While specific data on this compound's mechanism may be limited, similar compounds often act as inhibitors or modulators within biochemical pathways.
The physical and chemical properties of N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine include:
Property | Value |
---|---|
Molecular Weight | 293.73 g/mol |
Density | Specific density data may vary based on purity and form |
Solubility | Soluble in organic solvents like ethanol |
Hazard Classification | Irritant |
These properties influence its handling and application in laboratory settings.
N-(3-Chloro-4-fluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has potential applications in various fields:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: